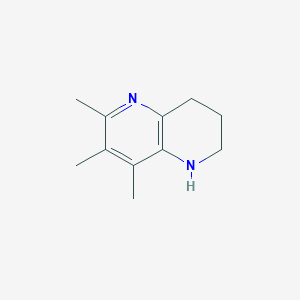

6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

Properties

IUPAC Name |

6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZISOKSTFHYYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCCN2)N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,7,8-Trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound belonging to the naphthyridine family, which has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- CAS Number : 84221243

Biological Activity Overview

Research has indicated that naphthyridine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound 6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is noted for its potential in these areas.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of naphthyridine derivatives:

- Broad-Spectrum Antibacterial Activity : Compounds similar to 6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine showed effectiveness against various drug-resistant bacteria. For instance, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating significant inhibitory effects on these pathogens .

Anticancer Activity

The anticancer properties of naphthyridine derivatives have also been extensively studied:

- Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer) have shown that certain naphthyridine derivatives induce apoptosis and inhibit cell proliferation. Notably, compounds demonstrated higher activity than standard chemotherapeutics .

Anti-inflammatory Effects

Research has indicated that some naphthyridine derivatives possess anti-inflammatory properties:

- Mechanism of Action : The compounds have been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in models of induced colitis . This suggests a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

| Study/Source | Findings |

|---|---|

| PMC11678664 | Identified broad-spectrum antibacterial activity against drug-resistant strains. |

| MDPI Study | Demonstrated significant anticancer activity in various human cancer cell lines. |

| Research Article | Showed anti-inflammatory effects by downregulating pro-inflammatory cytokines in animal models. |

Comparison with Similar Compounds

Commercial Availability

The compound is listed by suppliers such as MolPort and AKOS, with synonyms including ZINC95533171 and AKOS016052695 .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substitution patterns or ring saturation (Table 1):

Table 1 : Structural analogs of 6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine.

Physicochemical Properties

- Lipophilicity : Methyl groups in the trimethyl derivative likely increase logP compared to unsubstituted analogs, improving membrane permeability.

- Spectroscopic Data : Unsubstituted 1,2,3,4-tetrahydro-1,5-naphthyridine shows characteristic ¹³C NMR signals at δ 56.3 (CH₂) and 31.1 (CH) . Methyl substituents would shift these signals upfield.

Preparation Methods

Cyclization-Based Syntheses from Pyridine Derivatives

1.1 Cyclocondensation and Thermal Cyclization

A common approach to synthesize 1,5-naphthyridine derivatives, including tetrahydro analogs, involves cyclocondensation reactions of suitably substituted pyridine precursors. For example, 3-aminopyridines bearing methyl groups at appropriate positions can be reacted with aldehydes or β-ketoesters to form Schiff base intermediates, which upon thermal cyclization yield the naphthyridine ring system.

The formation of the C4–C4a bond via thermal cyclization of 3-[(2,2-diethoxycarbonylvinyl)amino]-5,6-dimethylpyridine analogs has been reported to give high yields (up to 89%) of dihydro-1,5-naphthyridine derivatives under reflux conditions in high-boiling solvents like Dowtherm A.

Similarly, methyl-substituted aminopyridines reacted with acetaldehyde or related aldehydes yield substituted tetrahydro-1,5-naphthyridines via cyclocondensation and subsequent ring closure.

1.2 Formation of N1–C2 and C4–C4a Bonds

The N1–C2 bond formation strategy involves the reaction of 2-vinyl-3-acylpyridines or 2-(2-ethoxycarbonylvinyl)-3-pyridinamine derivatives under basic or thermal conditions, leading to ring closure and formation of the naphthyridine core.

For example, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine derivatives with methyl substituents have been cyclized to yield 6,8-dimethyl-1,5-naphthyridin-2(1H)-one analogs, which can be further reduced to tetrahydro derivatives.

Reduction of Aromatic 1,5-Naphthyridines to Tetrahydro Derivatives

The tetrahydro-1,5-naphthyridine framework is typically obtained by selective hydrogenation or transfer hydrogenation of the aromatic 1,5-naphthyridine ring.

Ruthenium-catalyzed enantioselective transfer hydrogenation has been demonstrated as an efficient method to reduce 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, which is structurally related to 1,5-naphthyridines, providing high selectivity and atom economy without requiring chromatographic purification.

Conventional catalytic hydrogenation using Pd/C or Pt catalysts under mild conditions can selectively reduce the pyridine ring double bonds to yield tetrahydro derivatives, preserving methyl substituents.

Atom-Economical Vinylation and Ammonia-Mediated Ring Closure

A novel synthetic protocol reported for tetrahydronaphthyridines involves:

Heck-type vinylation of chloropyridines using ethylene gas, which introduces the vinyl group necessary for cyclization.

Ammonia-mediated intramolecular cyclization of 2-vinyl-3-acylpyridines, directly forming dihydronaphthyridines.

This method avoids chromatographic or distillation purification and is suitable for scale-up.

Though this method was reported for 1,6-naphthyridines, the strategy is adaptable to 1,5-naphthyridines with appropriate substrate modifications, including methyl substitutions at the 6,7,8-positions.

Cycloaddition Reactions

1,5-Naphthyridines have been synthesized via [4+2] cycloaddition (Diels–Alder type) reactions involving aldimines derived from 3-aminopyridines and olefins, yielding tetrahydro-1,5-naphthyridine intermediates with control over stereochemistry.

- Subsequent aromatization or selective reduction steps can tailor the degree of saturation, enabling preparation of tetrahydro derivatives with specific substitution patterns.

Summary Table of Preparation Methods

| Methodology | Key Steps | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation + Thermal Cyclization | Aminopyridine + aldehyde/β-ketoester → Schiff base → heat-induced ring closure | Reflux in Dowtherm A or Ph2O, 15–30 min | 70–90 | Efficient for methyl-substituted derivatives |

| Selective Catalytic Hydrogenation | Aromatic 1,5-naphthyridine + H2 + catalyst | Pd/C or Ru catalyst, mild temp | >80 | Enantioselective transfer hydrogenation reported |

| Heck-type Vinylation + Ammonia Cyclization | Chloropyridine + ethylene gas → vinylation; + NH3 → ring closure | Atom-economical, no chromatography | Not specified | Scalable, atom-efficient, adaptable to 1,5-naphthyridines |

| [4+2] Cycloaddition | Aldimine + olefin → tetrahydro-1,5-naphthyridine | Mild to moderate temp | Moderate to high | Allows stereocontrol, followed by aromatization/reduction |

Detailed Research Findings and Notes

The cyclization methods often require precise control of temperature and solvent to achieve regioselective ring closure, particularly when multiple methyl groups are present.

The use of iodine or nitro-substituted benzenesulfonates as catalysts or oxidants in cyclization reactions has been shown to improve yields and reproducibility for related naphthyridine systems.

Meldrum’s acid and orthoformate derivatives have been used as synthons to introduce substituents at specific ring positions during cyclization, which could be adapted for methyl substitution at 6,7,8-positions.

The asymmetric synthesis approach reported for 5,6,7,8-tetrahydro-1,6-naphthyridines involves ruthenium-catalyzed transfer hydrogenation, which could be translated to 1,5-naphthyridines to obtain enantiomerically enriched tetrahydro derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7,8-trimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via catalytic dehydrogenation of cyclic amino alcohols using iridium complexes (e.g., pre-catalyst [2f]) under optimized conditions. Functional group tolerance includes aryl halides, alkyl chains, and heteroaromatics . Key parameters include catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent choice (e.g., toluene or ethanol). Yields exceeding 90% are achievable for substituted derivatives.

- Characterization : HRMS (ESI) and IR spectroscopy (e.g., 3225 cm⁻¹ for N-H stretching, 1579 cm⁻¹ for aromatic C=C) are critical for structural validation .

Q. How are physicochemical properties (e.g., logP, solubility) determined for this compound?

- LogP : Calculated using fragment-based methods (e.g., XLogP3) or experimental HPLC retention times. For analogs like 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine, logP values range from 1.5–2.0 .

- Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Derivatives with methyl substituents exhibit moderate solubility in DMSO (~10–20 mg/mL) .

Q. What analytical techniques are recommended for purity assessment?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm).

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.2–2.5 ppm for methyl groups, δ 3.0–4.0 ppm for tetrahydro ring protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How does catalyst selection impact regioselectivity in the hydrogenation of 1,5-naphthyridine precursors?

- Mechanistic Insight : Pd/C catalysts favor partial hydrogenation to 1,2,3,4-tetrahydro derivatives (e.g., 90% yield at 20°C), while PtO₂ under acidic conditions enables full saturation to decahydro derivatives. Methyl substituents at C6–C8 positions sterically hinder reduction at specific sites, requiring tailored catalyst systems (e.g., Pd/CaCO₃ for selective N-alkylation) .

Q. What strategies address contradictory data in reaction outcomes for substituted derivatives?

- Case Study : Discrepancies in hydrogenation yields (e.g., 7% vs. 67% for 1,7-naphthyridine derivatives) arise from substrate steric effects and solvent polarity. Systematic screening of reducing agents (e.g., Na in ethanol vs. H₂/Pd) and protective groups (e.g., Boc vs. benzyl) resolves such inconsistencies .

- Data Validation : Cross-reference experimental results with computational models (DFT for transition-state analysis) to identify steric/electronic bottlenecks .

Q. How can multi-component reactions (MCRs) streamline the synthesis of fused 1,5-naphthyridine systems?

- Protocol : Employ domino reactions involving aldimines and aldehydes with unsaturated bonds (e.g., Scheme 30 in ). Intramolecular [4+2] cycloaddition yields chromeno[4,3-b][1,5]naphthyridines in 70–85% yield. Optimize stoichiometry (1:1.2 for aldimine:aldehyde) and microwave-assisted heating (100°C, 30 min) for efficiency .

Q. What challenges arise in characterizing methyl-substituted derivatives, and how are they mitigated?

- Analytical Hurdles : Overlapping NMR signals for C6–C8 methyl groups (δ 1.2–1.5 ppm) complicate structural assignments. Use 2D NMR (HSQC, HMBC) to resolve coupling patterns and confirm substitution sites .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) of analogs (e.g., 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid) provides definitive proof of regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.